3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride is a chemical compound with significant interest in medicinal chemistry and pharmaceuticals. Its molecular formula is , and it has a molecular weight of approximately 219.66 g/mol. This compound features a unique structure characterized by the presence of both fluorine and methoxy substituents on the phenyl ring, along with an azetidine ring structure. The hydrochloride form indicates that it is a salt, which can enhance its stability and solubility in various solvents .
This compound falls under the category of azetidine derivatives, which are cyclic amines known for their diverse biological activities. It is classified as a fluorinated organic compound due to the presence of fluorine atoms, which can influence its reactivity and interaction with biological targets .
The synthesis of 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride typically involves several key steps:
Optimized reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for maximizing yield and purity during synthesis. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride includes:
The InChI code for this compound is InChI=1S/C10H11F2NO.ClH/c11-9-3-1-8(2-4-9)5-10(12)6-13-7-10;/h1-4,13H,5-6H2;1H
, and its InChI Key is HNQAQIBLTBWFCV-UHFFFAOYSA-N
. These identifiers are essential for database searches and chemical informatics.
3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride involves its interaction with specific biological targets. The azetidine nitrogen may participate in forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of enzymatic activity. This mechanism is particularly relevant in drug design where targeting specific enzymes can lead to therapeutic effects.
This compound is typically available as a white to off-white powder with a purity often exceeding 95%. Its melting point and solubility characteristics are influenced by its hydrochloride form.
The presence of fluorine atoms contributes to increased lipophilicity and metabolic stability, making this compound potentially more effective as a pharmaceutical agent. The hydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in biological assays .
The applications of 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride span several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: